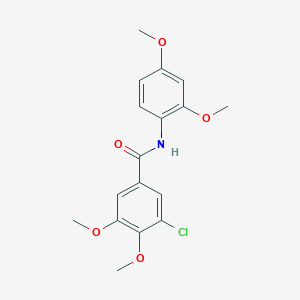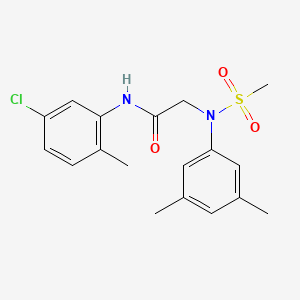
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide, also known as CDMB, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CDMB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as protein kinase B (AKT) and cyclin-dependent kinase 2 (CDK2). In addition, 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been shown to induce cell cycle arrest in cancer cells, which can prevent them from dividing and proliferating.
Biochemical and physiological effects:
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases. Furthermore, 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been shown to have anti-viral activity against the hepatitis C virus, which is a promising area of research for the development of new anti-viral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide is that it is relatively easy to synthesize in the laboratory, which makes it a useful compound for research purposes. However, like many other experimental compounds, 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has some limitations. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings. In addition, 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has not yet been extensively tested in animal models, which is an important step in the development of new drugs.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide. One area of interest is the development of new anti-cancer drugs based on the structure of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide. Researchers may also investigate the potential use of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide for the treatment of other diseases, such as inflammatory or viral diseases. In addition, further studies may be conducted to elucidate the mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide can be achieved through a multi-step process involving the reaction of 3-chloro-4,5-dimethoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been the subject of numerous studies in the field of medicinal chemistry due to its potential therapeutic properties. One of the primary areas of research has been its anti-cancer activity. Studies have shown that 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs.
Eigenschaften
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-11-5-6-13(14(9-11)22-2)19-17(20)10-7-12(18)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHHMLKWFWAEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-fluorobenzyl)-1,4-diazepane](/img/structure/B4940180.png)
![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)